(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Description
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a propanoic acid backbone with stereospecific hydroxy (C2) and amino (C3) groups in the (S,S)-configuration. The meta-tolyl (3-methylphenyl) substituent at C3 introduces aromatic hydrophobicity and steric bulk, distinguishing it from simpler amino acids. Its stereochemistry and substituent positioning are critical for interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZYDSFTANAOHF-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376164 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-09-5 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as m-tolylacetic acid.
Protection of Functional Groups: The amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The m-tolyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Meta-Substituted Phenyl Analogs
Key Insights :
- Electron-Donating Groups (e.g., -CH₃) : The m-tolyl group in the target compound offers a balance between hydrophobicity and steric hindrance, making it suitable for applications requiring moderate solubility and stability.
Ortho- and Para-Substituted Derivatives
Table 2: Positional Isomers
Key Insights :
- Ortho-Substituents : Introduce steric clashes that may limit rotational freedom, affecting binding to rigid biological targets.
- Para-Substituents : Allow for extended planar interactions, useful in targeting flat binding pockets (e.g., kinase ATP sites).
Stereochemical Variants
Table 3: Enantiomeric and Diastereomeric Comparisons
Key Insights :
- The (2S,3S) configuration in the target compound is critical for compatibility with chiral enzymatic or receptor-binding environments.
- Removal of the aryl group (as in ) eliminates steric and electronic contributions, highlighting the m-tolyl group's role in molecular recognition.
Non-Phenyl Analogs
Table 4: Heterocyclic and Aliphatic Derivatives
Key Insights :
- Heterocycles : Introduce polarity and metal-binding capacity, expanding utility in catalysis or chelation therapy.
- Aliphatic Groups : Provide conformational flexibility or mimic natural lipid side chains (e.g., in antimicrobial peptides).
Biological Activity
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid, also known as m-tolyl alanine, is a chiral amino acid derivative that exhibits notable biological activity. This compound is characterized by the presence of an amino group, a hydroxyl group, and a m-tolyl group attached to a propanoic acid backbone. Its unique structure contributes to its diverse applications in medicinal chemistry and biochemical research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.215 g/mol |
| Density | 1.284 g/cm³ (20 °C) |
| Boiling Point | 408 °C |
| CAS Number | 959574-09-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules such as proteins and enzymes, potentially influencing their structure and function. The m-tolyl group enhances the compound's binding affinity due to its hydrophobic nature, which can stabilize interactions with lipid membranes and protein surfaces.
1. Medicinal Chemistry
This compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects in treating neurological disorders by modulating neurotransmitter systems and enhancing synaptic plasticity.
2. Biochemical Research
The compound plays a significant role in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and enzyme-substrate interactions, contributing to advancements in biochemistry.
3. Industrial Applications
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it valuable in creating polymers and coatings with enhanced flexibility and durability.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage by enhancing antioxidant enzyme activity.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Comparison with Similar Compounds
| Compound | Structural Difference | Unique Properties |
|---|---|---|
| (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid | Phenyl group instead of m-tolyl | Different binding affinities |
| (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | p-Tolyl group instead of m-tolyl | Variations in hydrophobic interactions |
The presence of the m-tolyl group in this compound imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and binding interactions, making it particularly valuable for specific applications in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
